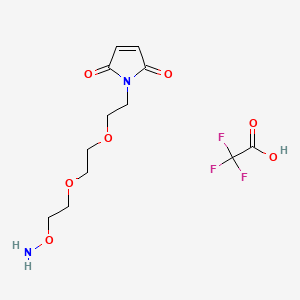
Mal-PEG2-oxyamine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG2-oxyamine (TFA) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a terminal oxyamine group and a maleimide group linked through a linear PEG chain. This compound is primarily used in bio-conjugation and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-oxyamine (TFA) involves the conjugation of a maleimide group with an oxyamine group through a PEG chain. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods
Industrial production of Mal-PEG2-oxyamine (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG2-oxyamine (TFA) undergoes several types of chemical reactions, including:
Substitution Reactions: The oxyamine group can react with various electrophiles to form new compounds.
Conjugation Reactions: The maleimide group can form stable thioether bonds with thiol-containing molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: For substitution reactions.
Thiols: For conjugation reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH
Major Products Formed
The major products formed from these reactions are conjugated molecules, which can be used in various applications, including drug delivery and protein modification .
Wissenschaftliche Forschungsanwendungen
Mal-PEG2-oxyamine (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bio-conjugation techniques to study protein interactions and functions.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology .
Wirkmechanismus
Mal-PEG2-oxyamine (TFA) exerts its effects through its functional groups:
Oxyamine Group: Reacts with electrophiles to form stable bonds.
Maleimide Group: Forms thioether bonds with thiol-containing molecules. These reactions facilitate the conjugation of the compound with various biomolecules, enabling its use in targeted protein degradation and other applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG2-oxyamine: The non-TFA form of the compound.
Mal-PEG4-oxyamine: A similar compound with a longer PEG chain.
Mal-PEG8-oxyamine: Another variant with an even longer PEG chain
Uniqueness
Mal-PEG2-oxyamine (TFA) is unique due to its specific PEG chain length and the presence of the trifluoroacetic acid (TFA) group, which enhances its stability and solubility. This makes it particularly suitable for use in PROTAC synthesis and other bio-conjugation applications .
Eigenschaften
Molekularformel |
C12H17F3N2O7 |
|---|---|
Molekulargewicht |
358.27 g/mol |
IUPAC-Name |
1-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O5.C2HF3O2/c11-17-8-7-16-6-5-15-4-3-12-9(13)1-2-10(12)14;3-2(4,5)1(6)7/h1-2H,3-8,11H2;(H,6,7) |
InChI-Schlüssel |
NCWSUMIVBVTGLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCON.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
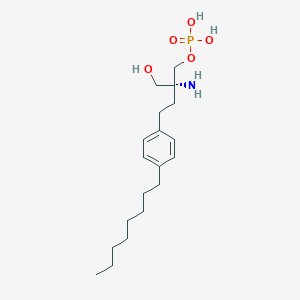

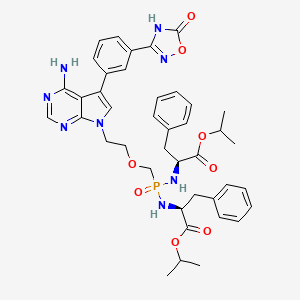
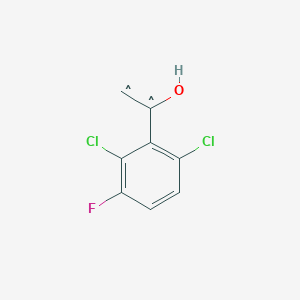
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
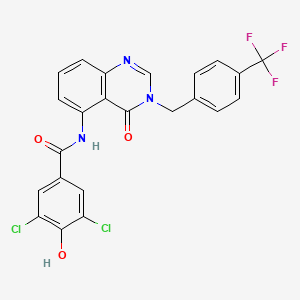
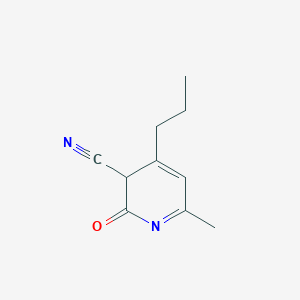
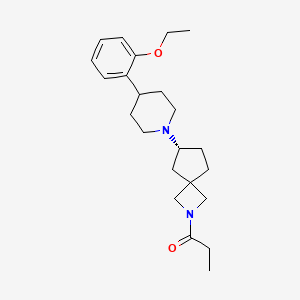
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
